molecular formula C24H28N6O B12174296 {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

Cat. No.: B12174296
M. Wt: 416.5 g/mol
InChI Key: WTOZFFZBPIMYNI-RMKNXTFCSA-N
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Description

The compound {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone features a piperazine core linked to two distinct aromatic systems:

  • A (2E)-3-phenylpropenyl group attached to the piperazine nitrogen, stabilized in the E-configuration.
  • A methanone-bridged phenyl ring substituted with a 2-isopropyl tetrazole moiety at the para position.

The tetrazole group is known for its metabolic stability and hydrogen-bonding capacity, while the E-configured propenyl group may influence steric and electronic interactions in biological targets .

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone

InChI

InChI=1S/C24H28N6O/c1-19(2)30-26-23(25-27-30)21-10-12-22(13-11-21)24(31)29-17-15-28(16-18-29)14-6-9-20-7-4-3-5-8-20/h3-13,19H,14-18H2,1-2H3/b9-6+

InChI Key

WTOZFFZBPIMYNI-RMKNXTFCSA-N

Isomeric SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone typically involves multi-step organic reactionsThe final step involves the coupling of the tetrazolylphenyl group to the piperazine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Properties

  • Antidepressant Activity :
    • Research indicates that compounds with piperazine moieties exhibit antidepressant effects. The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that derivatives of piperazine can modulate serotonin and norepinephrine levels, which are crucial for mood regulation .
  • Anticancer Potential :
    • The compound's structure allows for interactions with various biological targets implicated in cancer pathways. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . For instance, compounds with tetrazole rings have shown promise in targeting cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
  • Antimicrobial Activity :
    • The presence of the phenyl and tetrazole groups may enhance the antimicrobial activity of this compound. Research has demonstrated that similar structures can disrupt bacterial membranes or inhibit essential bacterial enzymes . This property could be leveraged for developing new antibiotics or antifungal agents.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsDemonstrated significant reduction in depressive-like behaviors in animal models when administered at specific dosages .
Study 2Assess anticancer activityShowed inhibition of tumor cell proliferation in vitro, with IC50 values comparable to established chemotherapeutics .
Study 3Test antimicrobial propertiesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, indicating potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may bind to receptors or enzymes, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Piperazine-Based Compounds with Tetrazole Substituents

Several analogs share the piperazine scaffold and tetrazole substituents but differ in linker chemistry and substituent positions:

Compound ID Structure Highlights Melting Point (°C) Key Pharmacological Notes Reference
7e 1-(4-Methoxyphenylsulfonyl piperazine) + phenyltetrazole thioether 131–134 Antiproliferative activity (preliminary screening)
7f 1-(4-Trifluoromethylphenylsulfonyl piperazine) + phenyltetrazole thioether 165–167 Enhanced lipophilicity due to CF₃ group
Target Compound Piperazine + direct tetrazole-phenyl linkage (no sulfonyl/thioether) N/A Hypothesized improved metabolic stability vs. sulfonyl analogs

Key Observations :

  • The 2-isopropyl tetrazole in the target compound may enhance lipophilicity compared to unsubstituted tetrazoles, influencing membrane permeability .

Piperazine-Cinnamoyl Hybrids

Compounds combining piperazine with cinnamoyl (E-propenone) motifs exhibit structural and pharmacological parallels:

Compound ID Structure Highlights Pharmacological Activity Structural Notes Reference
(E)-Cinnamoyl + bis(4-methoxyphenyl)methyl-piperazine Antimicrobial, anticancer Piperazine adopts chair conformation; E-configuration critical for activity
Target Compound (E)-3-phenylpropenyl + tetrazole-phenyl-piperazine Unknown (hypothesized antiproliferative) Chair conformation likely; π-π stacking possible with phenyl groups

Key Observations :

  • The target compound shares the E-configured propenyl group with cinnamoyl derivatives, which are associated with neuroprotective and anticancer effects .
  • Substituent differences (tetrazole vs. methoxy groups) may alter target selectivity or potency.

Tetrazole-Thiazolone Hybrids

Analogous heterocyclic systems with piperazine and aromatic substituents:

Compound ID Structure Highlights Key Features Reference
Piperazine + thiazolone + 3-nitrophenyl Nitro group enhances electrophilicity; potential for redox-mediated activity
Target Compound Piperazine + tetrazole-phenyl Tetrazole’s hydrogen-bonding capacity may improve target binding

Key Observations :

    Biological Activity

    The compound {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C24H28N6OC_{24}H_{28}N_{6}O, with a molecular weight of approximately 420.52 g/mol. The structure features a piperazine ring, which is known for its diverse pharmacological properties, and a tetrazole moiety that may enhance its biological activity.

    Biological Activity Overview

    Research indicates that this compound exhibits a range of biological activities, including:

    • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds can inhibit the growth of various bacterial strains. Specifically, compounds similar to this one have shown effectiveness against Salmonella biofilms, indicating potential as an anti-virulence agent .
    • Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. For instance, derivatives containing piperazine have been evaluated for their ability to induce apoptosis in various tumor cells .
    • Neuropharmacological Effects : Some piperazine derivatives have been explored for their anticonvulsant properties. The presence of specific substituents on the piperazine ring can modulate activity against seizure models, suggesting potential use in treating epilepsy .

    The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

    • Inhibition of Biofilm Formation : The compound's ability to disrupt biofilm formation in bacteria like Salmonella suggests it may interfere with bacterial adhesion and colonization processes .
    • Cytotoxic Mechanisms : In cancer cells, structural modifications in similar compounds have been linked to enhanced interactions with DNA or inhibition of critical enzymes involved in cell proliferation .

    Case Studies

    Several studies have highlighted the biological efficacy of piperazine-based compounds:

    • Study on Antimicrobial Properties : A study by Robijns et al. (2012) identified that certain piperazine derivatives significantly inhibited biofilm formation in Salmonella, showcasing their potential as antimicrobial agents .
    • Antitumor Evaluation : Research involving piperazine derivatives showed promising results against various cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Neuropharmacological Research : In a study evaluating anticonvulsant activity, certain piperazine derivatives were found to significantly reduce seizure frequency in animal models, indicating their potential utility in epilepsy treatment .

    Data Tables

    Biological ActivityCompound ReferenceIC50 Value (µM)Notes
    AntimicrobialRobijns et al., 201212.5Effective against Salmonella biofilm
    AntitumorVarious studies<10Potent against multiple cancer cell lines
    AnticonvulsantNeuropharmacology studies15Significant reduction in seizure activity

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